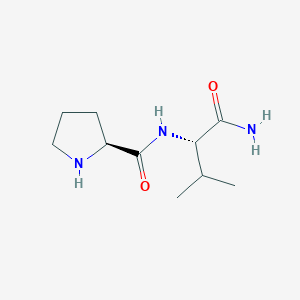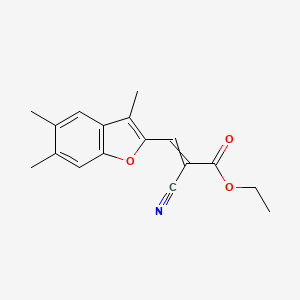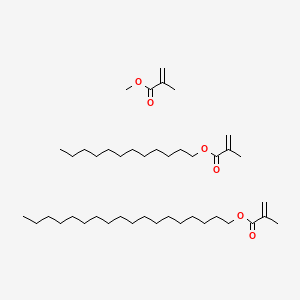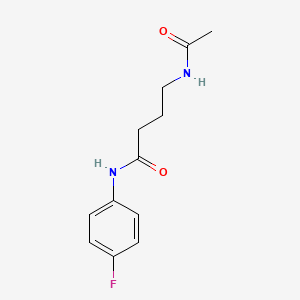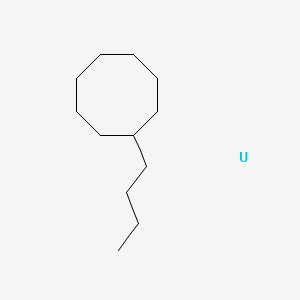
Butylcyclooctane;uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylcyclooctane;uranium is a compound that combines the hydrocarbon butylcyclooctane with uranium. Butylcyclooctane is a cycloalkane with a butyl group attached to a cyclooctane ring, while uranium is a heavy metal known for its use in nuclear energy and weapons. This compound is of interest due to its unique combination of organic and inorganic components, which may lead to novel properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylcyclooctane typically involves the alkylation of cyclooctane with butyl halides under the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
For the incorporation of uranium, the process generally involves complexation reactions where uranium salts, such as uranium hexafluoride or uranium tetrachloride, react with the organic component under controlled conditions. The reaction may require an inert atmosphere to prevent oxidation and the use of ligands to stabilize the uranium complex.
Industrial Production Methods
Industrial production of butylcyclooctane;uranium would likely involve large-scale reactors where the organic and inorganic components are combined under optimized conditions. The process would include steps for purification and isolation of the final product, such as distillation or crystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Butylcyclooctane;uranium can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Uranium can be reduced from its higher oxidation states to lower ones, often using reducing agents like hydrogen or metals.
Substitution: The butyl group in butylcyclooctane can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under UV light or in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of butylcyclooctane can yield butylcyclooctanol or butylcyclooctanone, while reduction of uranium compounds can produce lower oxidation state uranium complexes.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing other complex organic-inorganic compounds.
Biology: Research into its biological interactions and potential as a radiolabeled compound for imaging or therapy.
Medicine: Potential use in targeted radiotherapy for cancer treatment, leveraging the radioactive properties of uranium.
Industry: Applications in materials science for developing new types of polymers or composites with unique properties.
Mechanism of Action
The mechanism by which butylcyclooctane;uranium exerts its effects involves the interaction of the uranium component with biological or chemical targets. Uranium can form complexes with various ligands, affecting molecular pathways and cellular processes. The organic component may influence the solubility, stability, and overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: A simpler cycloalkane without the butyl group.
Butylcyclohexane: A similar compound with a smaller cycloalkane ring.
Uranium Hexafluoride: A common uranium compound used in nuclear fuel processing.
Uniqueness
Butylcyclooctane;uranium is unique due to its combination of a cycloalkane with a butyl group and uranium. This combination may lead to distinct chemical and physical properties, such as enhanced stability or reactivity, compared to simpler cycloalkanes or uranium compounds alone.
Properties
CAS No. |
37274-12-7 |
|---|---|
Molecular Formula |
C12H24U |
Molecular Weight |
406.35 g/mol |
IUPAC Name |
butylcyclooctane;uranium |
InChI |
InChI=1S/C12H24.U/c1-2-3-9-12-10-7-5-4-6-8-11-12;/h12H,2-11H2,1H3; |
InChI Key |
CSBQELOPISOUEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCCCC1.[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





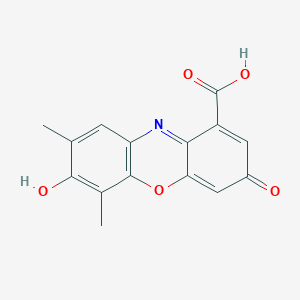

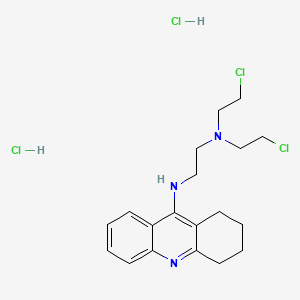
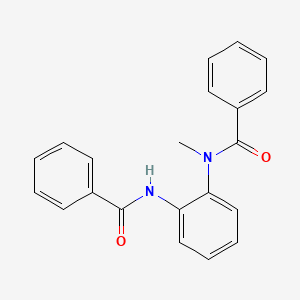
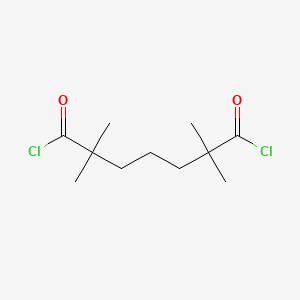
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
